2-(Difluoromethyl)-8-methoxyquinoline
Description
Significance of Difluoromethylated Quinolines in Contemporary Chemical Synthesis
The importance of difluoromethylated quinolines in the field of chemical synthesis stems from the advantageous properties of both the quinoline (B57606) scaffold and the difluoromethyl group. The strategic incorporation of fluorine into bioactive molecules is a widely used strategy in drug discovery to enhance a compound's pharmacological profile.
Fluorinated heterocycles are a critical class of compounds in organic chemistry, particularly within the pharmaceutical and agrochemical industries. tandfonline.comresearchgate.net The introduction of fluorine atoms into a heterocyclic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. nih.govmdpi.com
The difluoromethyl group (-CF₂H) is of particular interest as it can act as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, while being more lipophilic and metabolically stable. researchgate.net This group can also function as a hydrogen bond donor, which can be crucial for molecular recognition and binding to target proteins. researchgate.net These unique properties make fluorinated heterocycles valuable scaffolds for the design of new therapeutic agents.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (logP contribution) | Metabolic Stability |
|---|---|---|---|
| Hydroxyl (-OH) | Donor & Acceptor | Low | Low (prone to oxidation/conjugation) |
| Thiol (-SH) | Donor | Moderate | Low (prone to oxidation) |
| Difluoromethyl (-CF₂H) | Donor | High | High |
The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in the structures of a wide array of biologically active compounds and approved drugs. The quinoline moiety is often found in compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule. This adaptability makes it an ideal starting point for the development of new drug candidates.
Scope and Objectives of Academic Research on 2-(Difluoromethyl)-8-methoxyquinoline
While specific academic publications detailing the synthesis and application of this compound are sparse, the objectives of research into this compound can be inferred from its structure. The primary goal of such research would be to synthesize and characterize this novel molecule to explore its potential as a bioactive agent.
The research objectives would likely include:
Development of Synthetic Methodologies: Establishing efficient and scalable synthetic routes to access this compound and its analogues. This could involve the direct difluoromethylation of an 8-methoxyquinoline (B1362559) precursor.
Physicochemical and Structural Analysis: Thorough characterization of the compound using modern spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography to confirm its structure and understand its properties.
Exploration of Biological Activity: Screening this compound against a variety of biological targets to identify potential therapeutic applications. Given the known activities of quinoline derivatives, this could include assays for anticancer, antimicrobial, or enzyme inhibitory activity. The presence of the 8-methoxy group, a common feature in bioactive quinolines, further supports this direction of inquiry.
In essence, academic research on this compound is driven by the hypothesis that the combination of a privileged quinoline scaffold with a property-enhancing difluoromethyl group will result in a molecule with novel and potentially useful biological activities.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 8-methoxyquinoline |
| Quinine |
| Chloroquine |
Structure
3D Structure
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
2-(difluoromethyl)-8-methoxyquinoline |
InChI |
InChI=1S/C11H9F2NO/c1-15-9-4-2-3-7-5-6-8(11(12)13)14-10(7)9/h2-6,11H,1H3 |
InChI Key |
MBZCULRNQQNWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Reactivity
Reaction Mechanisms in Quinoline (B57606) N-Oxide Difluoromethylation
A primary route to the synthesis of 2-functionalized quinolines involves the activation of the corresponding quinoline N-oxide. This approach enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic attack. The difluoromethylation of 8-methoxyquinoline (B1362559) N-oxide is believed to follow this general paradigm, involving distinct intermediates and group transfer steps.
The reaction of a quinoline N-oxide with a difluoromethylating agent typically begins with the activation of the N-oxide oxygen. When silicon-based reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) are employed in the presence of an activator, a plausible reaction pathway involves the formation of a pentacoordinated silicon intermediate.
The mechanism is thought to proceed via the following steps:
Activation: The N-oxide oxygen attacks the silicon atom of the TMSCF2H reagent.
Intermediate Formation: This attack, often facilitated by a fluoride (B91410) source or other activators, can lead to a hypervalent, pentacoordinated silicon species. In this transition state or high-energy intermediate, the silicon is bonded to its original substituents, the incoming N-oxide oxygen, and the departing difluoromethyl group.
Group Transfer: The difluoromethyl group is subsequently transferred from the silicon center to the C2 position of the quinoline ring.
This pathway is analogous to mechanisms proposed for other nucleophilic additions to quinoline N-oxides, where an activating group first coordinates to the oxygen, rendering the C2 carbon highly electrophilic. clockss.org
Table 1: Plausible Intermediates in N-Oxide Difluoromethylation
| Step | Intermediate/Transition State | Description |
| 1. Activation | Activated N-Oxide Complex | The quinoline N-oxide oxygen atom coordinates to the electrophilic center of the activating agent (e.g., the silicon atom in a silyl (B83357) reagent). |
| 2. Nucleophilic Attack | Dihydroquinoline Adduct | The difluoromethyl nucleophile attacks the electron-deficient C2 position of the activated quinoline ring, forming a non-aromatic dihydroquinoline intermediate. |
| 3. Rearomatization | Final Product Formation | Elimination of the activating group and a proton from the C2 position restores the aromaticity of the quinoline ring, yielding the 2-(difluoromethyl) product. |
Following the initial activation of the N-oxide, the core of the reaction involves a group transfer and a subsequent deprotonation/rearomatization sequence. A generally accepted mechanism for nucleophilic substitution on activated N-oxides provides a framework for understanding this process. clockss.orgnih.gov
Formation of an Activated Intermediate: The N-oxide (e.g., 8-methoxyquinoline N-oxide) reacts with an activating agent (e.g., p-toluenesulfonic anhydride (B1165640), Ts₂O) to form a highly reactive adduct. nih.gov This adduct renders the C2 position of the quinoline ring exceptionally electrophilic.
Nucleophilic Attack: A difluoromethyl nucleophile, which can be generated from a precursor like TMSCF2H, attacks the C2 carbon. This step forms a dihydroquinoline intermediate where the C2 carbon is sp³-hybridized.
Elimination and Rearomatization: The final step involves the elimination of the activating group (e.g., a p-toluenesulfonate anion) and the loss of the C2-hydrogen atom. nih.gov This deprotonation step is crucial as it restores the aromatic system and yields the stable 2-(difluoromethyl)-8-methoxyquinoline product. The entire sequence effectively achieves a deoxygenative functionalization of the N-oxide.
Radical Pathways in Difluoromethylation Reactions
An alternative and powerful strategy for the difluoromethylation of heterocycles, including quinolines, proceeds through radical-based mechanisms. nih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the heterocyclic ring in a Minisci-type reaction.
The generation of the •CF2H radical can be achieved from various precursors using different initiation methods:
Oxidative Generation: Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can release the •CF₂H radical in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis is a common method where a photocatalyst, upon irradiation, initiates a single-electron transfer (SET) process with a precursor like sodium difluoromethanesulfinate (CF₂HSO₂Na) or difluoroacetic anhydride to generate the •CF₂H radical. nih.govresearchgate.net
Once generated, the electrophilic •CF2H radical preferentially attacks the protonated quinoline ring at the electron-deficient C2 or C4 positions. The reaction mechanism is generally understood as:
Protonation: The quinoline nitrogen is protonated under acidic conditions, activating the ring towards radical attack.
Radical Addition: The •CF2H radical adds to the C2 position of the protonated quinoline, forming a radical cation intermediate.
Oxidation and Deprotonation: The radical cation is oxidized by an oxidant in the system, and subsequent deprotonation restores aromaticity, yielding the final product.
To confirm the involvement of radical species, mechanistic probes such as radical clock experiments are often employed. taylorandfrancis.comresearchgate.net These experiments use a reactant that undergoes a predictable unimolecular rearrangement if a radical intermediate is formed. The absence of the rearranged product in favor of the direct difluoromethylation product provides strong evidence for the proposed radical pathway. taylorandfrancis.com
C-H Activation and Functionalization Mechanisms on Quinoline Scaffolds
Direct C-H activation is a highly atom-economical method for functionalizing quinoline scaffolds. In many instances, the quinoline N-oxide is used as a substrate where the N-oxide group functions as an internal directing group, facilitating regioselective metal-catalyzed C-H activation, predominantly at the C2 and C8 positions. mdpi.com
Computational studies using Density Functional Theory (DFT) have provided significant insight into these mechanisms. For palladium-catalyzed reactions, the regioselectivity (C2 vs. C8) is highly dependent on the catalyst and reaction conditions. rsc.org
C2 Functionalization: Catalysts like Pd(OAc)₂ tend to favor C2 activation. The mechanism is proposed to involve an inner-sphere Concerted Metalation-Deprotonation (CMD) pathway, where the acetate (B1210297) ligand assists in the deprotonation of the C2-H bond. mdpi.com
C8 Functionalization: In contrast, catalysts like PdCl₂ can favor C8 activation. DFT studies suggest this proceeds through the formation of a σ-metallacycle involving a C(8)–H–Pd(II) agostic interaction, which has a lower activation energy barrier compared to the pathway for C2 activation under these specific conditions. rsc.org
These C-H activation strategies typically involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the quinoline ring. mdpi.com
Kinetic and Isotopic Effect Studies in Difluoromethylation
Kinetic and isotopic effect studies are powerful tools for elucidating reaction mechanisms by identifying the rate-determining step and probing whether a specific bond is broken during that step. libretexts.orgwikipedia.org A kinetic isotope effect (KIE) is observed when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the rate of reaction. libretexts.org
In the context of quinoline difluoromethylation, a primary KIE would be expected if the C-H bond at the site of functionalization is cleaved during the rate-determining step. For instance, in a C-H activation mechanism, comparing the reaction rate of 8-methoxyquinoline with that of its deuterated analogue (where hydrogens at C2, C3, C4, etc., are replaced by deuterium) could reveal a kH/kD > 1. A significant primary KIE would provide strong evidence that C-H bond cleavage is a kinetically relevant step. princeton.edu
Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs after the rate-determining step, as might be the case in some radical addition mechanisms where the initial radical attack is rate-limiting. princeton.edu Deuterium labeling studies are also crucial for tracing reaction pathways and understanding rearrangement processes. rsc.orgchem-station.comresearchgate.net
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Study for C2-Difluoromethylation
This table illustrates the expected outcomes of a KIE study designed to distinguish between two possible mechanisms for the C2-difluoromethylation of 8-methoxyquinoline N-oxide.
| Proposed Mechanism | Isotopically Labeled Substrate | Expected kH/kD Value | Mechanistic Implication |
| Concerted Metalation-Deprotonation (CMD) | 2-deuterio-8-methoxyquinoline N-oxide | > 2 | C2-H bond breaking occurs in the rate-determining step. princeton.edu |
| Radical Addition | 2-deuterio-8-methoxyquinoline N-oxide | ≈ 1 | C2-H bond breaking occurs after the rate-determining step (initial radical addition). princeton.edu |
Reactivity and Functionalization of 2 Difluoromethyl 8 Methoxyquinoline
Transformations Involving the Quinoline (B57606) Core
The quinoline ring system in 2-(Difluoromethyl)-8-methoxyquinoline is a key target for functionalization. As an N-heterocyclic aromatic structure, it is subject to reactions that can selectively modify its peripheral positions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Site-Selective Refunctionalization Reactions of N-Heterocyclic Products
The functionalization of N-heterocyclic compounds like quinoline is a cornerstone of synthetic chemistry, enabling the development of molecules with tailored properties. Direct C-H functionalization is a particularly powerful strategy, allowing for the introduction of substituents without pre-existing functional handles. For quinoline derivatives, radical C-H (hetero)aromatic functionalization involving fluorinated radicals is a notable approach. researchgate.net The electronic properties of the quinoline substrate play a significant role in determining the outcome of these reactions. researchgate.net
While direct C-H difluoromethylation has been demonstrated on quinolines, the reactions can be less efficient compared to other heterocycles. nih.gov Palladium-catalyzed C4 site-selective C-H difluoroalkylation has been successfully applied to isoquinolin-1(2H)-ones, indicating that metal-catalyzed approaches can offer high regioselectivity in related heterocyclic systems. researchgate.net Such methods often proceed through a radical pathway and can be used to install functionalized difluoroalkyl groups. researchgate.net
Halogenation Studies at Peripheral Positions (e.g., Bromination of 8-Methoxyquinoline)
The peripheral positions of the quinoline core are susceptible to halogenation, a common transformation for introducing a versatile functional handle for further cross-coupling reactions. For 8-substituted quinolines, including those with alkoxy groups like 8-methoxyquinoline (B1362559), a metal-free and operationally simple protocol has been developed for regioselective C5-H halogenation. rsc.orgresearchgate.net
This method utilizes inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) or N-halosuccinimides (NCS, NBS, NIS) as the halogen source. rsc.orgresearchgate.net The reaction proceeds under mild conditions, typically at room temperature in solvents like acetonitrile (B52724) or chloroform, and demonstrates excellent functional group tolerance. rsc.orgresearchgate.net For 8-alkoxy quinolines, this remote functionalization occurs exclusively at the C5-position, yielding the C5-halogenated product in good to excellent yields. rsc.orgresearchgate.net The utility of this method has been showcased through the synthesis of various compounds with biological and pharmaceutical relevance. rsc.orgresearchgate.net
| 8-Substituent | Halogenating Agent | Position of Halogenation | Typical Yield | Reference |
|---|---|---|---|---|
| Alkoxy (e.g., -OCH3) | TCCA (Trichloroisocyanuric acid) | C5 | Good to Excellent | rsc.org, researchgate.net |
| Alkoxy (e.g., -OCH3) | TBCA (Tribromoisocyanuric acid) | C5 | Good to Excellent | rsc.org, researchgate.net |
| Tertiary Amides | NBS (N-Bromosuccinimide) | C5 | Excellent | researchgate.net |
| Urea Derivatives | NCS (N-Chlorosuccinimide) | C5 | Excellent | researchgate.net |
Chemical Transformations at the Difluoromethyl Moiety
The difluoromethyl (-CHF2) group is not merely a passive substituent; its unique electronic properties and the presence of a C-H bond allow for a range of chemical transformations. This moiety can act as a source for generating reactive intermediates or be converted into other functional groups.
Derivatization of the -CHF2 Group
The difluoromethyl group is increasingly seen as a versatile functional handle rather than just a bioisostere. nih.govnih.gov One powerful strategy for its derivatization is "defluorinative functionalization," which involves the transformation of C-F bonds. nih.govresearchgate.netresearchgate.net This approach can convert a trifluoromethyl group into a difluoromethyl motif and enables further functional group transformations via a difluoromethyl anion intermediate. researchgate.netresearchgate.net Taming the highly reactive difluoromethyl anion, often through flow chemistry, allows for its reaction with a diverse range of electrophiles, providing a platform for drug and agrochemical discovery. nih.govresearchgate.netresearchgate.net
Furthermore, the generation of a nucleophilic Ar-CF2⁻ species through deprotonation allows for cross-coupling reactions. For instance, these captured anions can act as transmetalation reagents in palladium-catalyzed cross-coupling with aryl halides, providing a complementary strategy to access various Ar-CF2-Ar' structures. acs.org
| Strategy | Key Intermediate | Reaction Type | Potential Products | Reference |
|---|---|---|---|---|
| Deprotonation/Capture | Ar-CF2⁻ (Stabilized Anion) | Nucleophilic Addition / Cross-Coupling | Ar-CF2-R, Ar-CF2-Ar' | acs.org |
| Defluorinative Functionalization | Difluoromethyl Anion | Reaction with Electrophiles | Diverse Difluoromethyl Products | researchgate.net, researchgate.net |
Reactivity of the Methoxy (B1213986) Group at Position 8
The methoxy group at the 8-position of the quinoline ring is an aryl methyl ether. The primary reactivity of this group involves the cleavage of the ether bond to yield the corresponding 8-hydroxyquinoline (B1678124). This transformation is typically achieved under strong acidic conditions, commonly using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3). The resulting 8-hydroxyquinoline is a well-known chelating agent and a valuable synthetic intermediate for a wide range of derivatives with diverse biological activities. nih.gov The presence of the 8-methoxy group also influences the electronic properties of the quinoline ring, acting as an electron-donating group that can affect the regioselectivity of electrophilic aromatic substitution reactions on the core. rsc.orgresearchgate.net
Research on Derivatives and Analogues of 2 Difluoromethyl 8 Methoxyquinoline
Design and Synthesis of Substituted 2-(Difluoromethyl)quinolines
The synthesis of substituted 2-(difluoromethyl)quinolines involves a range of classic and modern organic chemistry techniques. These methods provide the flexibility to introduce a wide array of functional groups at various positions on the quinoline (B57606) core, enabling a thorough investigation of the chemical space around the parent compound.
The systematic variation of substituents is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties. For the quinoline ring system, several established synthetic routes are employed to generate diverse analogues. These methods allow for the introduction of substituents on both the benzene (B151609) and pyridine (B92270) portions of the quinoline heterocycle.
Classic condensation reactions form the basis for many quinoline syntheses. These include:
Doebner–von Miller reaction : This method utilizes an α,β-unsaturated carbonyl compound reacting with an aniline, often generated in situ, to form the quinoline ring. nih.gov
Friedländer Synthesis : This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a regioselective route to substituted quinolines. nih.gov
Pfitzinger reaction : This reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be further modified. nih.govnih.gov
Combes quinoline synthesis : This involves the reaction of anilines with β-diketones under acidic conditions. nih.gov
These foundational methods allow for the incorporation of a variety of precursors bearing different substituents, leading to a library of analogues. For instance, the Doebner reaction was employed to synthesize a series of 2-arylquinoline-4-carboxylic acids by reacting substituted benzaldehydes with aminobenzophenone and pyruvic acid. nih.gov
Modern cross-coupling reactions have further expanded the toolkit for modifying the quinoline scaffold. Palladium-catalyzed reactions, such as the Sonogashira coupling, have been successfully used to introduce alkynyl groups at various positions on brominated quinoline precursors, demonstrating a method for late-stage functionalization.
| Synthetic Method | Precursors | Type of Variation Achieved | Reference |
|---|---|---|---|
| Doebner Reaction | Substituted anilines, aldehydes, pyruvic acid | Variation at positions 2, 4, and on the benzo ring | nih.gov |
| Friedländer Synthesis | o-Aminoaryl ketones, compounds with α-methylene groups | Regioselective substitution on the pyridine ring | nih.gov |
| Pfitzinger Reaction | Isatins, carbonyl compounds | Produces quinoline-4-carboxylic acids for further derivatization | nih.govnih.gov |
| Sonogashira Coupling | Halo-quinolines, terminal alkynes | Late-stage introduction of alkynyl substituents | beilstein-journals.org |
The synthesis of quinolines bearing other fluorine-containing groups, such as different perfluoroalkyl (e.g., trifluoromethyl, -CF3; pentafluoroethyl, -C2F5) and perfluoroaryl (e.g., pentafluorophenyl, -C6F5) moieties, provides important comparative compounds for SAR studies.
Methods have been developed for the efficient synthesis of 2-perfluoroalkylated quinolines via a metal-free cascade Michael addition followed by an intramolecular rearrangement cyclization process. researchgate.net This approach is applicable for creating analogues bearing CF2H, CF3, and C2F5 groups at the 2-position. researchgate.net The synthesis of 2-trifluoromethylquinolines can also be achieved through methods like the cyclization of anilines with trifluoroacetoacetate. beilstein-journals.org
For perfluoroaryl-substituted analogues, synthetic strategies often involve nucleophilic aromatic substitution (SNAr) reactions. For example, polymers containing 2-(perfluorophenyl)-quinoline units have been functionalized by reacting them with hydroxyl-containing molecules under basic conditions, where the para-fluorine of the pentafluorophenyl ring is displaced. nih.gov This highlights a route for attaching various moieties to a perfluoroaryl-substituted quinoline core. nih.gov
Structure-Activity Relationship (SAR) Studies in Related Fluorinated Quinolines (General Principles)
Structure-Activity Relationship (SAR) studies are performed to identify the core structural features responsible for the biological activity of a molecule. georgiasouthern.edu For fluorinated quinolines, SAR explores how changes in the type and position of substituents on the quinoline ring affect the compound's interaction with its biological target. georgiasouthern.edunih.gov The introduction of fluorine or fluoroalkyl groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com
The difluoromethyl (CF2H) group is of particular interest in drug design because it can act as a hydrogen bond donor, enhancing target affinity and specificity. nih.govvjst.vn It is also considered a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov
The position of the difluoromethyl group on the quinoline ring is a critical determinant of biological activity. The development of regioselective synthetic methods is crucial, as different isomers can have vastly different pharmacological profiles. While methods for the direct difluoromethylation of the C-2 and C-4 positions of the quinoline ring have been documented, achieving direct C-3 difluoromethylation has historically been a significant challenge. vjst.vnresearchgate.net A novel method was recently developed to achieve this transformation, opening pathways to previously inaccessible C-3-difluoromethylated compounds for biological evaluation. vjst.vnresearchgate.net This synthetic difficulty underscores the distinct chemical reactivity of each position on the ring and implies that the placement of the CF2H group is a key variable in molecular design.
General SAR principles for quinolones indicate that substitution at specific positions is vital for activity. For example, in certain antibacterial quinolones, substitution at the N-1 position is essential, while a fluorine atom at C-6 and a piperazine (B1678402) ring at C-7 are responsible for a broader spectrum of activity and higher potency. nih.gov Similarly, for some 4-substituted antimalarial quinolines, a 7-chloro group is considered optimal for activity. pharmacy180.com These established principles suggest that the effects of a difluoromethyl group will likewise be highly dependent on its location and the electronic nature of neighboring substituents.
Comparing difluoromethylated (-CF2H) and trifluoromethylated (-CF3) analogues is a common strategy in medicinal chemistry to probe the role of the fluorinated substituent. While structurally similar, these two groups have distinct electronic and physical properties that can lead to significant differences in biological activity.
The key difference lies in the hydrogen atom of the CF2H group. This group possesses an acidic proton and can function as a hydrogen bond donor, a capability the CF3 group lacks. nih.gov In contrast, the trifluoromethyl group is a stronger electron-withdrawing group and is more lipophilic than the difluoromethyl group.
These differences can profoundly impact drug-receptor interactions. If a hydrogen bond to the target protein is beneficial for activity, the CF2H analogue may be more potent. If a strong electron-withdrawing effect or increased lipophilicity is required to enhance membrane permeability or block metabolic degradation, the CF3 analogue might be superior. Therefore, the synthesis and parallel testing of both CF2H and CF3 analogues are essential for optimizing activity and understanding the binding mode of a new chemical series.
| Property | Difluoromethyl Group (-CF2H) | Trifluoromethyl Group (-CF3) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Can act as a hydrogen bond donor | Cannot act as a hydrogen bond donor | nih.gov |
| Electronic Effect | Electron-withdrawing | Strongly electron-withdrawing | nih.gov |
| Bioisosterism | Metabolically stable bioisostere of -OH, -SH, -NH2 | Considered a bioisostere for a methyl or ethyl group | nih.gov |
| Lipophilicity | Increases lipophilicity | Increases lipophilicity to a greater extent than -CF2H | researchgate.net |
Computational and Theoretical Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in predicting the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to determine the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic behavior.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict spectroscopic data, such as NMR and IR spectra. This is achieved by calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds. For 2-(Difluoromethyl)-8-methoxyquinoline, specific predicted spectroscopic parameters from quantum chemical calculations are not documented in existing literature.
Conformational Analysis and Stability
The three-dimensional structure of a molecule can significantly influence its properties. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For this compound, a comprehensive analysis of its conformational landscape and the relative energies of its stable conformers has not been reported.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can elucidate the mechanisms of chemical reactions by mapping the energy landscape of the reaction pathway. This includes the identification of transition states, which are high-energy intermediates that connect reactants to products. There are no specific studies available that model the reaction pathways or characterize the transition states involving this compound.
Molecular Docking and Binding Affinity Predictions for General Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction of a ligand with a biological target. While molecular docking studies have been performed for various quinoline (B57606) derivatives to assess their potential biological activity, specific studies predicting the general binding affinity and interactions of this compound are not present in the available scientific literature.
Potential Research Applications of 2 Difluoromethyl 8 Methoxyquinoline and Its Derivatives Non Clinical
Advancements in Agrochemical Research
The development of novel and effective crop protection agents is a continuous effort in agrochemical research. Quinoline (B57606) derivatives have emerged as a promising class of compounds with significant potential in this area.
Design of Novel Compounds for Crop Protection Research
Research into quinoline derivatives has demonstrated their potent fungicidal activities against a range of plant pathogens. mdpi.comresearchgate.net While specific studies on 2-(difluoromethyl)-8-methoxyquinoline are not extensively documented in publicly available literature, the structural components of this molecule suggest its potential as a scaffold for the design of new agrochemicals. The difluoromethyl group, in particular, is a valuable substituent in modern agrochemical design due to its ability to enhance biological activity and metabolic stability. alfa-chemistry.com
The fungicidal efficacy of various quinoline derivatives has been evaluated against several economically important plant pathogens. For instance, novel quinoline derivatives have shown significant in vitro and in vivo activity against Sclerotinia sclerotiorum, a widespread plant pathogen. mdpi.com The introduction of fluorine-containing groups, such as the difluoromethyl group, into heterocyclic compounds is a well-established strategy to enhance their pesticidal properties. researchgate.net
Below is a data table summarizing the fungicidal activity of selected quinoline derivatives against various plant pathogens, illustrating the potential of this class of compounds in crop protection research.
| Compound Series | Target Pathogen | EC50 (μg/mL) | Reference |
| Quinoline derivatives (3f series) | Sclerotinia sclerotiorum | 0.41 - 0.55 | mdpi.com |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | researchgate.net |
| Fluorinated quinoline analogs | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | researchgate.net |
Chemical Biology Probes and Tools
The unique photophysical properties of the quinoline scaffold make it an attractive platform for the development of chemical biology probes and tools for various analytical applications.
Development of Fluorescent Chemosensors and Probes
Quinoline derivatives are widely recognized for their fluorescent properties and have been extensively utilized in the design of chemosensors for the detection of metal ions and other analytes. The 8-hydroxyquinoline (B1678124) scaffold, a close analog to 8-methoxyquinoline (B1362559), is a classic chelating agent and has been the basis for numerous fluorescent sensors. The methoxy (B1213986) group at the 8-position of this compound can influence the photophysical properties of the quinoline ring system. While the difluoromethyl group's direct impact on fluorescence is less documented, its electron-withdrawing nature could modulate the emission wavelength and quantum yield.
Materials Science Applications (e.g., Organic Light-Emitting Diodes (OLEDs))
The electroluminescent properties of quinoline derivatives have led to their investigation in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known and widely used electron-transporting and emissive material in OLEDs. informahealthcare.commdpi.com The 8-methoxyquinoline moiety in the title compound is structurally related to the 8-hydroxyquinoline ligand in Alq3. The incorporation of fluorine atoms into organic materials for OLEDs can enhance their performance by modifying their electronic properties and stability. slideshare.net While direct studies on this compound for OLED applications are not prevalent, its structural similarity to known electroluminescent materials suggests its potential as a candidate for further investigation in this area. The difluoromethyl group could influence the material's volatility, film-forming properties, and electron-transporting capabilities.
Contributions to General Pharmaceutical Chemistry Research (Lead Optimization Concepts)
In the realm of pharmaceutical chemistry, the strategic modification of lead compounds is crucial for improving their efficacy, selectivity, and pharmacokinetic properties. The structural features of this compound offer valuable insights into lead optimization strategies.
The difluoromethyl group is increasingly recognized as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgnih.gov This substitution can lead to improved metabolic stability and enhanced membrane permeability. The CF2H group can also act as a lipophilic hydrogen bond donor, which can influence drug-target interactions. alfa-chemistry.comacs.org Therefore, the incorporation of a difluoromethyl group at the 2-position of a quinoline scaffold represents a rational approach in lead optimization to enhance the drug-like properties of a molecule.
The 8-methoxyquinoline scaffold itself has been identified as a valuable pharmacophore in drug discovery. researchgate.netnih.gov For example, 8-hydroxyquinoline derivatives have been investigated as metalloenzyme inhibitors, and isosteric replacement of the hydroxyl group with other functionalities, or modification of the quinoline core, is a strategy to modulate activity and physicochemical properties. nih.gov The understanding of structure-activity relationships (SAR) for fluorinated quinolones has been instrumental in the development of potent antibacterial agents. nih.gov These principles can be applied to the design and optimization of new therapeutic agents based on the this compound core.
The following table summarizes the key properties of the difluoromethyl group relevant to lead optimization in pharmaceutical chemistry.
| Property | Description | Implication in Drug Design | Reference |
| Bioisosterism | Can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. | Can improve metabolic stability and pharmacokinetic profile while maintaining biological activity. | acs.orgnih.gov |
| Lipophilicity | Generally increases lipophilicity compared to a methyl group, but less so than a trifluoromethyl group. | Can enhance membrane permeability and bioavailability. | acs.org |
| Hydrogen Bonding | Can act as a lipophilic hydrogen bond donor. | Can contribute to or alter drug-target binding interactions. | alfa-chemistry.comacs.org |
| Metabolic Stability | The C-F bond is strong, making the group resistant to metabolic degradation. | Can increase the in vivo half-life of a drug candidate. | mdpi.com |
Future Research Directions and Outlook
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 2-(difluoromethyl)-8-methoxyquinoline will increasingly focus on green chemistry principles, emphasizing sustainability and atom economy. Current synthetic strategies often involve multi-step processes that may utilize stoichiometric reagents and generate significant waste. The development of catalytic methods that minimize waste and energy consumption is a primary objective.
Future research will likely explore:
Catalytic C-H Functionalization: Direct C-H difluoromethylation of the 8-methoxyquinoline (B1362559) core would represent an ideal atom-economical route, eliminating the need for pre-functionalized starting materials. nih.gov
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch reactions. researchgate.net Utilizing flow reactors for hazardous reagents or for photochemical reactions can lead to higher yields and shorter reaction times. nih.govresearchgate.net
Defluorinative Functionalization: Converting more readily available trifluoromethyl groups into difluoromethyl motifs is an efficient strategy. researchgate.netresearchgate.net Refining this approach for quinoline (B57606) systems could provide a step- and time-economical synthesis pathway. researchgate.net
Table 1: Comparison of Synthetic Route Philosophies
| Approach | Description | Advantages |
|---|---|---|
| Traditional Synthesis | Multi-step process often involving pre-functionalization and stoichiometric reagents. | Well-established and understood for many compound classes. |
| Atom-Economical Routes | Designed to maximize the incorporation of atoms from reactants into the final product. illinois.edu | Reduces waste, improves efficiency. |
| Sustainable/Green Chemistry | Employs catalytic methods, safer solvents, and energy-efficient processes (e.g., flow chemistry). | Minimizes environmental impact, improves safety and cost-effectiveness. |
Deeper Mechanistic Understanding of Fluorination Processes
A thorough understanding of the reaction mechanisms underpinning difluoromethylation is crucial for optimizing existing methods and inventing new ones. The introduction of the -CF2H group can proceed through various pathways, including nucleophilic, electrophilic, and radical intermediates.
Key areas for future mechanistic investigation include:
SN2 vs. Carbene Pathways: In many fluorination reactions, a competition exists between a direct SN2 displacement and the formation of a difluorocarbene intermediate. nih.govbeilstein-journals.org Detailed kinetic and computational studies are needed to elucidate the factors that favor one pathway over the other, which is critical for controlling reaction outcomes and selectivity. nih.gov
Radical Pathways: Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. researchgate.net Understanding the precise mechanism of radical generation and propagation in the difluoromethylation of quinoline systems will enable better control over regioselectivity and efficiency.
Role of Catalysts and Reagents: Investigating the precise role of transition metal catalysts, photocatalysts, and fluorinating agents will allow for the rational design of more effective and selective reaction conditions.
Exploration of Novel Reactivity and Functionalization Pathways
Future research will not only focus on the synthesis of the parent compound but also on using it as a scaffold for further chemical modification. The unique electronic properties imparted by the difluoromethyl group can influence the reactivity of the quinoline ring system, opening up new avenues for functionalization.
Promising areas of exploration include:
Late-Stage Functionalization: Developing methods to selectively functionalize the this compound molecule at other positions on the quinoline core is a significant goal. This would allow for the rapid generation of a library of analogues from a common intermediate. researchgate.net
Activation of C-F Bonds: While generally stable, the C-F bonds in the difluoromethyl group can be activated under specific conditions, such as with frustrated Lewis pairs (FLPs). nih.gove-century.us Exploring this reactivity could lead to novel transformations where the difluoromethyl group is converted into other functional moieties.
Bioisosteric Replacements: The difluoromethyl group is often considered a bioisostere of hydroxyl, thiol, or amide groups. nih.govresearchgate.net Research into novel reactions that leverage this property for creating unique molecular architectures will be valuable.
Expanding the Chemical Space of Derivatized Analogues
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. ekb.eg Systematically creating derivatives of this compound is a key strategy for discovering new bioactive compounds.
Future efforts will likely concentrate on:
Modification of the Quinoline Core: Introducing a wide range of substituents (e.g., halogens, amines, alkyl groups) at various positions on the quinoline ring to probe structure-activity relationships (SAR). nih.gov
Varying the 8-Position Substituent: Replacing the methoxy (B1213986) group with other alkoxy, aryloxy, or amino groups to modulate properties like solubility, lipophilicity, and metabolic stability.
Analogues of the Difluoromethyl Group: Synthesizing related compounds with other fluoroalkyl groups (e.g., -CH2F, -CF3, -CHF-R) to fine-tune electronic and steric properties.
Table 2: Potential Sites for Derivatization of this compound
| Position on Quinoline Ring | Potential Modifications | Rationale |
|---|---|---|
| Position 2 | Replacement of -CF2H with other fluoroalkyl groups. | Fine-tune steric and electronic properties. |
| Position 8 | Replacement of -OCH3 with other ethers, amines, or alkyl groups. | Modulate solubility and metabolic stability. nih.gov |
| Positions 3, 4, 5, 6, 7 | Introduction of various functional groups via C-H activation or other methods. | Explore structure-activity relationships and develop new binding interactions. researchgate.net |
Advanced Computational Methodologies for Rational Design
Computational chemistry plays an indispensable role in modern drug discovery and materials science. Applying these tools to the study of this compound and its derivatives can accelerate the design and discovery process.
Future computational work should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular properties, predict reactivity, and elucidate reaction mechanisms. nih.govresearchgate.net This can help in understanding the stability of intermediates and transition states in synthetic pathways. nih.gov
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode and affinity of derivatized analogues. researchgate.net Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models based on a library of synthesized analogues and their measured biological activity, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. mdpi.com
ADME/Tox Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogues early in the discovery process, helping to prioritize compounds with more favorable drug-like properties. nih.gov
By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel molecules with tailored properties for a wide range of applications.
Q & A
Q. What synthetic methodologies are most effective for introducing the difluoromethyl group at the 2-position of 8-methoxyquinoline?
The difluoromethyl group is typically introduced via nucleophilic substitution or transition-metal-catalyzed fluorination. For example, Vilsmeier-Haack formylation followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can achieve selective difluoromethylation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions such as over-fluorination or demethylation of the 8-methoxy group .
Q. How does the 8-methoxy substituent influence the electronic properties of the quinoline core?
The 8-methoxy group acts as an electron-donating substituent, increasing electron density at the 2-position and stabilizing intermediates during fluorination. Spectroscopic studies (UV-Vis, NMR) confirm a bathochromic shift in absorption maxima due to extended conjugation, which is critical for fluorescence applications . Computational DFT analyses further show reduced LUMO energy, enhancing electrophilic reactivity at the difluoromethylated site .
Q. What analytical techniques are recommended for characterizing 2-(difluoromethyl)-8-methoxyquinoline?
- X-ray crystallography : Resolves spatial arrangement of the difluoromethyl group and methoxy orientation (e.g., dihedral angles between substituents) .
- 19F NMR : Quantifies fluorination efficiency and detects impurities (e.g., monofluorinated byproducts) .
- HRMS/ESI : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group impact biological activity in quinoline-based inhibitors?
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. In enzyme inhibition studies (e.g., kinase assays), its electronegativity disrupts hydrogen bonding with active-site residues, as shown in molecular docking simulations for related trifluoromethylquinoline derivatives . However, steric bulk may reduce binding affinity in rigid binding pockets, necessitating structure-activity relationship (SAR) studies with substituent variations .
Q. What strategies resolve contradictions in fluorescence quantum yield data for 8-methoxyquinoline derivatives?
Discrepancies often arise from solvent polarity and pH sensitivity. For example, protonation of the quinoline nitrogen in acidic conditions quenches fluorescence, while polar aprotic solvents (e.g., DMSO) enhance quantum yield by stabilizing excited states. Standardized protocols for solvent degassing and pH buffering are essential for reproducibility . Time-resolved fluorescence spectroscopy can further differentiate intrinsic fluorophore behavior from environmental artifacts .
Q. How can computational modeling guide the design of this compound derivatives for photodynamic therapy?
DFT and TD-DFT calculations predict absorption/emission spectra and intersystem crossing efficiency. For instance, introducing electron-withdrawing groups at the 4-position (e.g., nitro) synergizes with the difluoromethyl group to lower singlet-triplet energy gaps, enhancing ROS generation . Molecular dynamics simulations also assess cellular membrane permeability, a key factor in therapeutic efficacy .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Key issues include:
- Purification : Chromatographic separation of regioisomers (e.g., 2- vs. 4-difluoromethyl products) is inefficient at scale. Switching to crystallization-driven purification (e.g., using ethyl acetate/hexane) improves yield .
- Catalyst poisoning : Residual moisture deactivates fluorination catalysts (e.g., Pd/C). Strict anhydrous conditions and catalyst regeneration protocols are critical .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
